![molecular formula C15H15ClN2O3 B6339240 Methyl (E)-2-methoxy-6-(2-(pyrimidin-5-yl)vinyl)benzoate hydrochloride CAS No. 365542-69-4](/img/structure/B6339240.png)
Methyl (E)-2-methoxy-6-(2-(pyrimidin-5-yl)vinyl)benzoate hydrochloride
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Overview
Description
“Methyl (E)-2-methoxy-6-(2-(pyrimidin-5-yl)vinyl)benzoate hydrochloride” is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods and can be quite complex . The specific synthesis process for “Methyl (E)-2-methoxy-6-(2-(pyrimidin-5-yl)vinyl)benzoate hydrochloride” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, a benzene ring, and a methoxy group. The exact structure could not be determined from the available sources .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Without specific information, it’s difficult to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point and solubility, would depend on its exact structure . Without specific information, it’s difficult to provide a detailed analysis.Scientific Research Applications
Anticancer Properties
Pyrimidines have been extensively studied for their anticancer potential. Several FDA-approved drugs, such as imatinib , Dasatinib , and nilotinib , contain pyrimidine moieties and are effective treatments for leukemia . These compounds inhibit specific tyrosine kinases involved in cancer cell growth and proliferation.
Metabolic Disorders and Enzyme Inhibition
Pyrimidines are essential for various metabolic processes. For instance, they serve as intermediates in the biosynthesis of Vitamin B1. Additionally, some pyrimidine derivatives inhibit enzymes involved in metabolic pathways, making them relevant for drug discovery.
These applications highlight the diverse roles of pyrimidines in pharmacology and medicine. Researchers continue to explore novel synthetic methodologies to enhance druglikeness and optimize ADME-Tox properties . If you need further details or additional applications, feel free to ask! 😊
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-methoxy-6-[(E)-2-pyrimidin-5-ylethenyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3.ClH/c1-19-13-5-3-4-12(14(13)15(18)20-2)7-6-11-8-16-10-17-9-11;/h3-10H,1-2H3;1H/b7-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLLJWNRFJPFIM-UHDJGPCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=CN=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CN=CN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-2-methoxy-6-(2-(pyrimidin-5-yl)vinyl)benzoate hydrochloride |
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